Cas no 2248321-04-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate is a specialized organic compound featuring a phthalimide core linked to a 4-(ethylthio)benzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The ethylsulfanyl group enhances solubility and modulates electronic properties, while the phthalimide component offers stability and versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and intermediate synthesis. The compound is characterized by high purity and stability under standard conditions, making it suitable for research and industrial applications requiring precise chemical modifications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate structure
2248321-04-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
CAS No:2248321-04-0
MF:C17H13NO4S
MW:327.354423284531
CID:6341643
PubChem ID:165720169

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
    • 2248321-04-0
    • EN300-6515180
    • Inchi: 1S/C17H13NO4S/c1-2-23-12-9-7-11(8-10-12)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,2H2,1H3
    • InChI Key: UKKAPZYKZLCKKG-UHFFFAOYSA-N
    • SMILES: S(CC)C1C=CC(=CC=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 327.05652907g/mol
  • Monoisotopic Mass: 327.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 89Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6515180-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
0.5g
$190.0 2023-05-31
Enamine
EN300-6515180-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
5g
$576.0 2023-05-31
Enamine
EN300-6515180-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
10g
$855.0 2023-05-31
Enamine
EN300-6515180-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
2.5g
$389.0 2023-05-31
Enamine
EN300-6515180-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
1g
$199.0 2023-05-31
Enamine
EN300-6515180-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
0.25g
$183.0 2023-05-31
Enamine
EN300-6515180-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate
2248321-04-0
0.1g
$175.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate (CAS No. 2248321-04-0): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate (CAS No. 2248321-04-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The isoindole scaffold is a key structural motif in many natural products and synthetic compounds with therapeutic potential. The presence of the dioxo group and the ethylsulfanyl substituent in the structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate adds to its complexity and contributes to its biological activity. Recent studies have shown that compounds with similar structures exhibit potent activity against various diseases, making this compound a promising candidate for further research and development.

One of the primary areas of interest for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate is its potential as an anti-inflammatory agent. Inflammation is a critical component of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has demonstrated that isoindole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate exerts its anti-inflammatory effects is still under investigation, but preliminary studies suggest that it may act through multiple pathways.

Another significant area of research is the compound's potential as an anti-cancer agent. Cancer remains one of the leading causes of mortality worldwide, and there is a continuous need for new and effective therapeutic agents. Studies have shown that certain isoindole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the dioxo group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate may enhance its ability to interact with specific cellular targets involved in cancer progression. Further research is needed to elucidate the exact mechanisms and to evaluate its efficacy in preclinical models.

In addition to its anti-inflammatory and anti-cancer properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate has also shown promise as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Compounds with neuroprotective properties can help mitigate these effects by protecting neurons from oxidative stress and promoting neuronal survival. Recent studies have indicated that certain isoindole derivatives can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress pathways and reducing inflammation in the brain.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate involves several steps that require precise control over reaction conditions to ensure high yields and purity. The key steps include the formation of the isoindole core through a cyclization reaction followed by the introduction of the dioxo group and the ethylsulfanyl substituent. Advanced synthetic methods such as transition-metal catalysis and green chemistry approaches are often employed to optimize the synthesis process.

Pharmacokinetic studies on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(ethylsulfanyl)benzoate have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding how the compound behaves in biological systems and for optimizing its formulation for therapeutic use. Preliminary data suggest that the compound has favorable ADME properties, making it a suitable candidate for further development.

Clinical trials are an essential step in evaluating the safety and efficacy of new compounds before they can be approved for use in patients. While no clinical trials have been conducted on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-(ethylsulfanyl)benzoate yet, preclinical studies have shown promising results that warrant further investigation. The next step would be to conduct phase I clinical trials to assess the safety profile of the compound in healthy volunteers.

In conclusion, 1,3-dioxo-2,3-dihydro-H-is oindol - yl - ethylsulfanyl benzoate (CAS No. 2248321 -04 -0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted on this compound, it is likely that new applications will be discovered, contributing to advancements in medicinal chemistry and drug discovery.

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